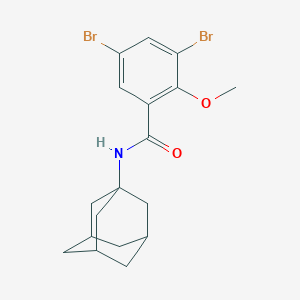![molecular formula C27H24ClFN4O3 B301802 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide](/img/structure/B301802.png)
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied extensively due to its unique properties and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound may also interact with specific cellular receptors or enzymes, leading to its observed effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In animal models, this compound has been shown to reduce tumor growth and inflammation. However, the effects of this compound on humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide in lab experiments include its unique properties and potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, this compound may be studied in combination with other drugs or therapies to improve its efficacy and reduce toxicity. Further studies may also explore the use of this compound in various disease models, such as cancer, inflammation, and infectious diseases. Overall, the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide holds promise for the development of new therapies and treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide involves several steps. The starting materials include 4-chlorophenol, 4-fluorobenzaldehyde, 2-methyl-1H-indole-3-carboxaldehyde, and N-(2-chloroacetyl)acetamide. These compounds are reacted in the presence of a base and a catalyst to yield the desired product. The synthesis method has been optimized to improve yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent, due to its ability to inhibit the growth of bacteria and fungi in vitro.
Propiedades
Nombre del producto |
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide |
|---|---|
Fórmula molecular |
C27H24ClFN4O3 |
Peso molecular |
507 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H24ClFN4O3/c1-18-24(23-4-2-3-5-25(23)33(18)16-19-6-10-21(29)11-7-19)14-31-32-26(34)15-30-27(35)17-36-22-12-8-20(28)9-13-22/h2-14H,15-17H2,1H3,(H,30,35)(H,32,34)/b31-14+ |
Clave InChI |
OQHDHOUJMLRRLQ-XAZZYMPDSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=N/NC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
![5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
